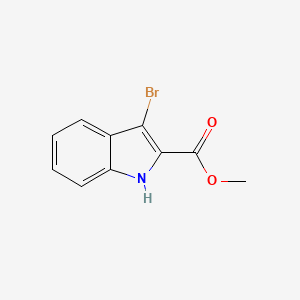

methyl 3-bromo-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLMMQAVWOFUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377401 | |

| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220664-31-3 | |

| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-1H-indole-2-carboxylate

CAS Number: 220664-31-3

Executive Summary

Methyl 3-bromo-1H-indole-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of a bromine atom at the C3-position and a methyl ester at the C2-position provides two orthogonal reactive handles for extensive functionalization. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the compound's properties, a detailed and validated synthetic protocol, key applications in drug discovery, and essential safety and handling procedures. The narrative emphasizes the rationale behind methodological choices, providing a framework for its effective use in the laboratory.

Introduction to a Versatile Synthetic Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from anticancer to antiviral and neuropharmacological drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. This compound emerges as a particularly valuable derivative.

The true synthetic power of this molecule lies in its bifunctionality:

-

The methyl ester at the C2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a vector for extending the molecular framework.

-

The bromo substituent at the C3-position is a versatile handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and heteroaryl moieties. This position is often critical for modulating potency and selectivity for biological targets.

This guide provides the technical insights necessary to leverage these features for the synthesis of novel and complex molecular entities.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 220664-31-3 | [3][4][5] |

| Molecular Formula | C₁₀H₈BrNO₂ | [3] |

| Molecular Weight | 254.08 g/mol | N/A |

| Appearance | Typically an off-white to pale yellow solid | N/A |

| Purity | ≥97% (typical commercial grade) | N/A |

Spectroscopic Signature

While specific spectra should be run for each batch, the expected NMR and MS data provide a reliable fingerprint for identity and purity confirmation.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a characteristic downfield singlet for the N-H proton (~12.5 ppm), aromatic multiplets for the benzene ring protons (7.2-8.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm). The absence of a proton signal at the C3-position is a key indicator of successful bromination.

-

¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the carbonyl carbon of the ester (~160 ppm), carbons of the indole ring system, and the methyl carbon of the ester (~52 ppm). The C3 carbon bearing the bromine will be significantly shifted.

-

Mass Spectrometry (ESI-MS): The analysis will reveal a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M+H]⁺ at m/z 254 and 256 in an approximate 1:1 ratio.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing this compound is through the electrophilic bromination of its precursor, methyl 1H-indole-2-carboxylate.

Causality Behind Experimental Choices

-

Reagent Selection: N-Bromosuccinimide (NBS) is the brominating agent of choice. It is an electrophilic bromine source that is crystalline, easy to handle, and highly regioselective for the electron-rich C3-position of the indole nucleus. Its use avoids the hazards associated with handling liquid bromine.

-

Solvent System: Anhydrous acetonitrile (MeCN) is selected as the solvent. It effectively dissolves the indole substrate and NBS, ensuring a homogeneous reaction. Its relatively high polarity can stabilize the charged intermediates formed during the electrophilic aromatic substitution mechanism.

-

Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate, minimizing the formation of potential side products, such as dibrominated species. Allowing the reaction to warm to room temperature ensures completion.

Step-by-Step Synthetic Protocol

Reaction: Electrophilic bromination of methyl 1H-indole-2-carboxylate.

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-2-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of substrate) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled indole solution over 15-20 minutes.

-

Scientist's Note: A slight excess of NBS ensures complete consumption of the starting material. A slow, dropwise addition is critical to maintain temperature control and maximize regioselectivity.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Quality Control

The crude product is typically purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel.

-

Column Chromatography: A gradient elution system of hexane and ethyl acetate is effective. The product will elute after the less polar impurities.

-

Purity Verification: The purity of the final product should be confirmed to be >97% using ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

Applications in Drug Discovery

The utility of this compound is most evident in its role as a versatile intermediate for creating libraries of novel compounds for high-throughput screening.

The Power of Palladium-Catalyzed Cross-Coupling

The C3-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reacting the bromoindole with various boronic acids or esters introduces new aryl or heteroaryl groups. This is a common strategy to explore the Structure-Activity Relationship (SAR) of a lead compound by modifying its steric and electronic properties.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces a rigid alkynyl linker, which can be used to probe deeper into a protein's binding pocket or to serve as a precursor for further transformations.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of amine functionalities, which can introduce basic centers to improve solubility or form key hydrogen bonds with a biological target.

Case Study: Development of EP4 Receptor Antagonists

A notable application of this scaffold is in the synthesis of Prostaglandin E2 receptor 4 (EP4) antagonists.[6] The EP4 receptor is a G-protein coupled receptor involved in inflammation, pain, and oncology. Antagonizing this receptor is a promising therapeutic strategy. In this context, the indole core serves as the central scaffold, with the C3 position often functionalized to achieve high binding affinity and selectivity. The synthesis of arylamide derivatives from this compound is a key step in creating potent EP4 antagonists.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory.

-

Hazard Identification: While not acutely toxic, indole derivatives should be handled with care. The compound may cause skin, eye, and respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep it away from strong oxidizing agents and bases.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[9]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, validated synthetic accessibility, and strategic bifunctionality provide chemists with a reliable and versatile platform for the rapid synthesis of diverse and complex molecular architectures. Understanding the principles outlined in this guide will empower researchers to fully exploit its synthetic potential in their pursuit of novel therapeutic agents and functional materials.

References

- King-Pharm. This compound [220664-31-3].

- ChemicalBook. This compound - Safety Data Sheet.

- ChemicalBook. This compound CAS#: 220664-31-3.

- BLD Pharm. Methyl 3-bromo-1-tosyl-1H-indole-2-carboxylate.

- Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- ChemicalBook. This compound | 220664-31-3.

- Cayman Chemical. SAFETY DATA SHEET.

- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [220664-31-3] | King-Pharm [king-pharm.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 220664-31-3 [amp.chemicalbook.com]

- 6. This compound | 220664-31-3 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 3-Bromo-1H-indole-2-carboxylate: A Core Scaffold in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Indole Nucleus

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for interacting with a wide range of biological targets. Within this vast chemical space, halogenated indole derivatives serve as exceptionally versatile intermediates, enabling a diverse array of chemical transformations for the synthesis of complex molecular architectures. This guide focuses on a key building block: Methyl 3-bromo-1H-indole-2-carboxylate .

This compound, featuring a bromine atom at the C3-position and a methyl ester at the C2-position, is a strategically important precursor in the synthesis of novel therapeutics. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the ester group can be readily modified or hydrolyzed, allowing for extensive structural diversification. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and organic synthesis.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a solid at room temperature and possesses the key characteristics summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 254.08 g/mol | [3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [3] |

| CAS Number | 220664-31-3 | [3] |

| Canonical SMILES | COC(=O)C1=C(Br)C2=CC=CC=C2N1 | Inferred from structure |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | General knowledge |

Structural Representation

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A logical synthetic route starts with commercially available methyl 1H-indole-2-carboxylate. The critical step is the regioselective bromination at the C3 position. The indole nucleus is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution.

Caption: Proposed workflow for the synthesis of the target compound.

Causality Behind Experimental Choices

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for this transformation. It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine (Br⁺), which helps to minimize side reactions and improve regioselectivity for the desired C3-substituted product.

-

Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used. They are effective at dissolving the starting materials and reagents while facilitating the ionic mechanism of the electrophilic substitution without interfering with the reaction.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its capacity as a versatile building block. Its functional groups are strategically positioned to allow for the construction of complex, biologically active molecules.[4]

Role as a Key Intermediate

This compound serves as a crucial precursor for indole derivatives with a range of therapeutic properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.[4] A notable application is in the preparation of arylamide derivatives that act as EP4 receptor antagonists.[5]

Caption: Reactivity and application pathways from the core scaffold.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful and widely used carbon-carbon bond-forming reaction. The protocol below describes a representative procedure for coupling an arylboronic acid to the C3 position of the indole scaffold, a common step in synthesizing potential kinase inhibitors or other complex drug candidates.

Objective: To synthesize Methyl 3-aryl-1H-indole-2-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuation and Backfilling: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine to the flask.

-

Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by the disappearance of the starting material on the TLC plate and the appearance of a new, less polar spot corresponding to the product. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the provided search results, safety precautions can be inferred from data on structurally similar indole and bromo-aromatic compounds.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Contact Avoidance: Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with copious amounts of water.[7]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.[6][7]

Spectroscopic Characterization (Predicted)

While actual spectra are not provided, a prediction of the key signals in ¹H and ¹³C NMR spectra is invaluable for researchers to confirm the identity and purity of the compound. The following are expected chemical shifts (in ppm) in a solvent like DMSO-d₆.

¹H NMR:

-

N-H Proton: A broad singlet typically downfield, around 12.0-12.5 ppm.

-

Aromatic Protons (Benzene Ring): A series of multiplets between 7.0 and 8.0 ppm, corresponding to the four protons on the fused benzene ring.

-

Methyl Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 hydrogens.

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the range of 160-165 ppm.

-

Aromatic Carbons: Multiple signals between 110 and 140 ppm.

-

C2-Carbon: The carbon attached to the ester, appearing around 125-130 ppm.

-

C3-Carbon: The carbon bearing the bromine atom will be shifted and is expected around 100-105 ppm.

-

Methyl Carbon (-OCH₃): A signal around 51-53 ppm.

These predicted values are based on standard chemical shift tables and data from similar indole structures.[9]

References

-

PubChem. methyl 3-bromo-1H-pyrrole-2-carboxylate. [Link]

-

CORE. The Synthesis of 2- and 3-Substituted Indoles. [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

PubChem. 3-Bromo-1-methyl-1H-indole. [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.

-

ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. [Link]

-

IndiaMART. Methyl-3-Bromo-1H-Indole-2-Carboxylate, Grade: Pharma Grade, Purity. [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound | 220664-31-3 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. tetratek.com.tr [tetratek.com.tr]

Foreword: The Strategic Value of a Halogenated Indole Scaffold

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-1H-indole-2-carboxylate

In the landscape of modern drug discovery and medicinal chemistry, the indole nucleus stands as a "privileged scaffold"—a recurring structural motif in a multitude of pharmacologically active compounds.[1] Its inherent biological compatibility and versatile chemical reactivity make it a cornerstone for the development of novel therapeutics. The strategic introduction of a halogen, specifically a bromine atom, at the C-3 position of the indole ring dramatically enhances its utility. This transforms the molecule into a versatile synthetic intermediate, primed for a host of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira.[2][3] This unlocks the ability to forge complex carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of chemical space around the indole core to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this compound, a key building block for advanced pharmaceutical research. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and offer insights gleaned from practical application.

Part 1: Synthetic Strategy and Mechanistic Underpinnings

The synthesis of this compound hinges on the principle of electrophilic aromatic substitution. The indole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The lone pair of electrons on the nitrogen atom (N-1) participates in the π-system, significantly increasing the electron density at the C-3 position.[4] This inherent nucleophilicity makes the C-3 position the primary site for electrophilic attack.

Our strategy, therefore, is the direct bromination of the readily available starting material, methyl 1H-indole-2-carboxylate.

Choosing the Right Brominating Agent: NBS vs. Br₂

While elemental bromine (Br₂) can be used, it is a highly reactive, toxic, and difficult-to-handle liquid. Furthermore, its high reactivity can lead to over-bromination and other side reactions. A superior choice for this transformation is N-Bromosuccinimide (NBS) .[5]

Why NBS is the Preferred Reagent:

-

Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to weigh and handle than liquid bromine.[5]

-

Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This controlled delivery minimizes the risk of polysubstitution and other unwanted side reactions.[6]

-

High Regioselectivity: For electron-rich heterocycles like indole, NBS demonstrates excellent regioselectivity for the most nucleophilic position.[6][7]

The Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:

-

Generation of the Electrophile: NBS serves as a source for an electrophilic bromine species (Br⁺).

-

Nucleophilic Attack: The electron-rich C-3 position of the indole ring attacks the electrophilic bromine, breaking the aromaticity of the pyrrole ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A base in the reaction mixture (often the succinimide anion byproduct or the solvent) abstracts the proton from the C-3 position, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the final product.

The overall workflow can be visualized as follows:

Caption: High-level workflow for the synthesis of this compound.

Part 2: Self-Validating Experimental Protocol

This protocol is designed for robustness and reproducibility. Each step includes justifications that contribute to a self-validating system, ensuring high yield and purity.

Reagent and Solvent Specifications

Proper preparation and selection of reagents are critical for success.

| Reagent/Solvent | Formula | Mol. Wt. ( g/mol ) | Moles (mmol) | Mass/Volume | Rationale & Notes |

| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | 10.0 | 1.75 g | Starting material. Ensure it is dry.[8] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 (1.05 eq) | 1.87 g | Brominating agent. Use freshly recrystallized NBS for best results to remove any residual Br₂ or HBr.[6] A slight excess ensures full conversion. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous solvent. Less polar than DMF, facilitating an easier workup. |

| Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | - | ~30 mL (10% w/v) | Quenching agent to neutralize any unreacted electrophilic bromine.[9] |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | ~30 mL | To neutralize any acidic byproducts (e.g., HBr). |

| Brine (Saturated NaCl aq) | NaCl | 58.44 | - | ~30 mL | To aid in the separation of aqueous and organic layers during extraction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent for the organic phase. |

| Silica Gel | SiO₂ | 60.08 | - | As needed | Stationary phase for column chromatography. |

| Eluent (Hexanes/Ethyl Acetate) | - | - | - | As needed | Mobile phase for chromatography. Gradient elution (e.g., 95:5 to 80:20) is recommended. |

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of NBS and to prevent potential side reactions.

-

Addition of NBS: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 10-15 minutes. Adding NBS in portions helps to maintain a low reaction temperature and control the reaction rate.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and quench the reaction by adding 10% aqueous sodium thiosulfate solution (~30 mL). Stir vigorously for 10 minutes. This step safely neutralizes any remaining electrophilic bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (~30 mL) and brine (~30 mL). Extract the aqueous layers with additional dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 5% ethyl acetate in hexanes).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Mechanism Visualization

Caption: Electrophilic bromination mechanism of methyl 1H-indole-2-carboxylate with NBS.

Part 3: Product Characterization and Validation

Confirmation of the product's identity and purity is paramount. The following are expected analytical data for this compound.

| Analysis Type | Expected Observations |

| ¹H NMR | The disappearance of the singlet corresponding to the C-3 proton of the starting material (around 7.2 ppm). The aromatic protons on the benzene ring (H-4, H-5, H-6, H-7) will show characteristic shifts and coupling patterns. A singlet for the methyl ester protons (-OCH₃) will be present around 3.9 ppm. The N-H proton will appear as a broad singlet, typically downfield (> 8.5 ppm).[10][11] |

| ¹³C NMR | A significant downfield shift for the C-2 carbon and an upfield shift for the C-3 carbon, which now bears the bromine atom. The C-3 signal will be significantly less intense due to the absence of a directly attached proton. The ester carbonyl carbon will be observed around 160-165 ppm.[10][11] |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]⁺ and [M+2]⁺ would be expected. |

References

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

An, L., et al. (n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules. Retrieved from [Link]

-

Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review. Retrieved from [Link]

-

Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215. Retrieved from [Link]

-

Lebogo, K. L. (2009). The Synthesis of 2- and 3-Substituted Indoles. CORE. Retrieved from [Link]

-

Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

-

Ito, S., et al. (2009). BROMINATION OF DIMETHYL INDOLE-2,3-DICARBOXYLATES. Heterocycles, 78(10), 2539. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2025, August 28). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. Retrieved from [Link]

-

Wolfe, J. P., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Retrieved from [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society, 118(3), 733-734. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

Organic Letters. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021, January 4). Additive-Free Copper(I)-Mediated Synthesis of 5- or 6-Brominated 2-Aryl-1H-Indole-3-Carboxylates from α,α-Dibromo β-Iminoesters. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vc.bridgew.edu [vc.bridgew.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. mdpi.com [mdpi.com]

- 11. tetratek.com.tr [tetratek.com.tr]

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-1H-indole-2-carboxylate

Introduction

Methyl 3-bromo-1H-indole-2-carboxylate is a vital heterocyclic compound within the vast landscape of medicinal chemistry and drug development. As a functionalized indole, it serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The indole nucleus is a privileged structure, appearing in numerous natural products and pharmaceuticals, and the specific substitution pattern of this compound—a bromine atom at the 3-position and a methyl carboxylate at the 2-position—offers unique opportunities for further chemical modification.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights into its characterization. Understanding these fundamental properties is paramount for its effective handling, characterization, and application in synthetic and medicinal chemistry endeavors.

Core Molecular and Physical Attributes

A foundational understanding of a molecule begins with its basic structural and physical data. This information is critical for accurate experimental design, from calculating molar equivalents in a reaction to predicting its behavior in various analytical techniques.

| Property | Value | Source |

| Chemical Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| CAS Number | 220664-31-3 | [1][2] |

| Physical Form | Powder | [3] |

| Purity (Typical) | ≥98% | [3] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is a critical indicator of its purity and stability.

Melting Point

Experimental Protocol for Melting Point Determination:

The determination of a melting point is a fundamental technique for assessing the purity of a solid compound. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure substance, whereas a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating run can be performed to determine an approximate melting range.

-

For an accurate measurement, a slow heating rate of 1-2 °C per minute is employed, starting from a temperature approximately 10-15 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate melting range. Grinding the sample ensures uniform heat distribution.

Boiling Point

The boiling point of this compound is not reported and is generally not a relevant parameter for this type of high molecular weight, crystalline solid. It is highly probable that the compound will decompose at temperatures below its boiling point at atmospheric pressure.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. It is also of practical importance for selecting appropriate solvents for chemical reactions, purification, and analysis.

While quantitative solubility data for this compound is not available in the reviewed literature, its solubility can be predicted based on its structure. As a heterocyclic compound with both polar (ester, N-H) and nonpolar (aromatic rings) functionalities, it is expected to be poorly soluble in water and more soluble in organic solvents.

Expected Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.

-

Moderate Solubility: Methanol (MeOH), Ethanol (EtOH).

-

Low to Insoluble: Water, Hexanes, Petroleum Ether.

Experimental Protocol for Solubility Determination:

The "shake-flask" method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Separation: The saturated solution is carefully separated from the excess solid by centrifugation and/or filtration.

-

Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Trustworthiness of the Protocol: This method ensures that the measured solubility represents a true equilibrium state, providing a reliable value for thermodynamic solubility[5]. The use of a calibrated analytical method for concentration determination is key to the accuracy of the results.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. Based on data from similar indole derivatives, the following chemical shifts (δ) can be predicted (in ppm, relative to TMS):

-

N-H Proton: A broad singlet between δ 8.0 and 9.0 ppm.

-

Aromatic Protons (H4, H5, H6, H7): A complex multiplet pattern in the range of δ 7.0-8.0 ppm.

-

Methyl Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Predicted chemical shifts are:

-

Carbonyl Carbon (C=O): In the range of δ 160-170 ppm.

-

Aromatic and Heterocyclic Carbons: Multiple signals between δ 100 and 140 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Experimental Protocol for NMR Sample Preparation and Analysis:

Methodology:

-

Sample Preparation:

-

Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR[6].

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter[6].

-

-

Data Acquisition:

-

Acquire the spectra on a 400 or 500 MHz NMR spectrometer.

-

Standard pulse programs are used for both ¹H and ¹³C NMR.

-

The number of scans will depend on the sample concentration, with more scans required for the less sensitive ¹³C nucleus[6].

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Expertise in Practice: The choice of deuterated solvent is critical. It must dissolve the compound well and should not have signals that overlap with the analyte's resonances[6]. Filtration of the sample is a crucial step to achieve high-resolution spectra by minimizing magnetic field distortions caused by suspended particles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br bonds.

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 253 and 255, corresponding to the [C₁₀H₈⁷⁹BrNO₂]⁺ and [C₁₀H₈⁸¹BrNO₂]⁺ ions, respectively.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Visualizations

Experimental Workflow for Physical Characterization

Caption: Workflow for the physical characterization of a solid sample.

Logical Relationship of Physical Properties

Caption: Interrelation of molecular structure and physical properties.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While some of its physical properties are not yet extensively documented in publicly available literature, a comprehensive understanding can be constructed through analysis of its structure and comparison with related indole derivatives. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its melting point, solubility, and spectroscopic characteristics. Adherence to these methodologies will ensure high-quality data, which is fundamental for the successful application of this versatile building block in research and development.

References

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

Scribd. Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester. Available from: [Link]

-

University of Regina. NMR Sample Preparation. Available from: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

alwsci.com. How To Prepare And Run An NMR Sample. Available from: [Link]

-

The Royal Society of Chemistry. Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Available from: [Link]

-

University of California, Irvine. Experiment 1 - Melting Points. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

SlideShare. experiment (1) determination of melting points. Available from: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

-

ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Available from: [Link]

-

SpectraBase. Methyl [(Z)-1-(3-Bromo-2-propenyl)-1H-indole-3-carboxylate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. 3-Bromo-1-methyl-1H-indole. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

-

Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. Available from: [Link]

-

National Institutes of Health. Heterocycles in Medicinal Chemistry. Available from: [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ResearchGate. Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Available from: [Link]

-

IndiaMART. Methyl-3-Bromo-1H-Indole-2-Carboxylate, Grade: Pharma Grade, Purity. Available from: [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

-

National Institute of Standards and Technology. Indole, 3-methyl-. Available from: [Link]

-

PubChem. Methyl 3-bromo-1-ethyl-indole-2-carboxylate. Available from: [Link]

-

FooDB. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). Available from: [Link]

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

-

International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Available from: [Link]

-

ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available from: [Link]_Methyl_1-methyl-1H-indole-3-carboxylate)

Sources

A Technical Guide to the Solubility of Methyl 3-Bromo-1H-indole-2-carboxylate for Pharmaceutical and Chemical Synthesis Applications

Abstract

Methyl 3-bromo-1H-indole-2-carboxylate is a pivotal halogenated indole derivative frequently utilized as a synthetic intermediate in medicinal chemistry and materials science. Its successful application in reaction chemistry, purification, and formulation development is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound. It combines theoretical principles with a detailed, validated experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists, offering the foundational knowledge required to effectively handle and utilize this compound in a laboratory setting.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. Functionalized indoles, such as this compound (Figure 1), serve as versatile building blocks for constructing more complex molecular architectures. The bromine atom at the 3-position is particularly useful, enabling a variety of cross-coupling reactions to introduce molecular diversity.

Understanding the solubility of this intermediate is a non-trivial prerequisite for its practical use. Solubility dictates the choice of reaction solvents, influences reaction kinetics, is critical for developing effective purification strategies (e.g., crystallization), and is a key parameter in pre-formulation studies for active pharmaceutical ingredients (APIs). This guide addresses the notable lack of consolidated solubility data in public literature by providing a robust theoretical framework and a practical experimental protocol.

Figure 1: Chemical Structure of this compound (A representative image would be placed here in a final document)

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its key structural features.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220664-31-3 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | Solid (powder/crystalline) | General chemical knowledge |

| Melting Point | Data not consistently reported | - |

Structural Analysis for Solubility Prediction:

-

Indole N-H Group: The secondary amine within the indole ring is a hydrogen bond donor. This feature suggests favorable interactions with polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF, acetone).

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen and the ether oxygen of the ester are both hydrogen bond acceptors. The ester group imparts significant polarity to the molecule, enhancing its affinity for polar solvents.

-

Aromatic System (Benzene & Pyrrole Rings): The large, fused aromatic system is nonpolar and lipophilic. It will engage in π-π stacking and van der Waals interactions, suggesting solubility in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane).

-

Bromine Atom: The bromo substituent adds to the molecular weight and polarizability but does not significantly participate in hydrogen bonding.

Overall Prediction: this compound is an amphiphilic molecule with both polar (N-H, ester) and nonpolar (aromatic rings) regions. This structure suggests it will exhibit moderate to high solubility in a range of polar aprotic and some polar protic solvents, but limited solubility in highly nonpolar aliphatic solvents (e.g., hexanes) and water.

Reported and Predicted Solubility in Common Organic Solvents

Table 2: Qualitative and Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale / Reported Data |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Commonly reported as soluble. Excellent H-bond acceptor. |

| N,N-Dimethylformamide (DMF) | High | Strong H-bond acceptor, highly polar. | |

| Acetonitrile (ACN) | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |

| Acetone | Moderate | Good H-bond acceptor, moderate polarity. | |

| Tetrahydrofuran (THF) | Moderate | Moderate polarity, can interact with the aromatic system. | |

| Polar Protic | Methanol (MeOH) | Moderate | Can act as both H-bond donor and acceptor. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar. | |

| Water | Very Low / Insoluble | The large nonpolar surface area outweighs the polar groups.[2][3] | |

| Nonpolar | Dichloromethane (DCM) | Moderate-High | Can effectively solvate the large aromatic system. |

| Chloroform (CHCl₃) | Moderate-High | Similar to DCM. | |

| Toluene | Low-Moderate | Aromatic solvent, may have favorable π-π interactions. | |

| Hexane / Heptane | Very Low / Insoluble | Aliphatic solvents lack favorable interactions with polar groups. |

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized experimental procedure is essential. The Equilibrium Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility and is recommended here.[4][5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to achieve thermodynamic equilibrium.[6] After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., DMSO or Acetonitrile) to create a 1 mg/mL stock solution. Use this stock to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Rationale: A validated calibration curve is necessary for accurate quantification of the final sample.

-

-

Sample Preparation: Add an excess of solid this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Rationale: The presence of undissolved solid is required to ensure the solution is truly saturated at equilibrium.[4]

-

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to the vial. Secure the cap tightly. Prepare each solvent experiment in triplicate for statistical validity.

-

Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed (e.g., 150-200 rpm) for 24 to 48 hours.

-

Rationale: A prolonged agitation period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[7]

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow for the sedimentation of suspended particles. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Rationale: This step is critical to separate the saturated liquid phase (supernatant) from the undissolved solid without causing precipitation due to temperature changes.[6]

-

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Perform a serial dilution of the filtrate with the mobile phase or an appropriate solvent to bring the concentration within the range of the calibration curve.

-

Rationale: Filtration removes any fine particulates that could interfere with the analysis. Dilution is necessary to ensure the measurement falls within the linear dynamic range of the detector.

-

-

Quantification: Analyze the diluted samples, calibration standards, and a solvent blank using a validated HPLC-UV method. Calculate the concentration of the compound in the saturated solution using the calibration curve, remembering to account for the dilution factor.

Data Reporting

Solubility should be reported in standard units such as mg/mL or mmol/L at the specified temperature (e.g., 25 °C).

Visualizations

Experimental Workflow Diagram

The following diagram outlines the key steps of the Shake-Flask solubility determination protocol.

Caption: Key intermolecular forces driving solubility.

Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust. The compound may cause respiratory irritation. [8]* Skin Contact: Avoid contact with skin. May cause skin irritation.

-

Eye Contact: May cause serious eye irritation. [8]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8] Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the material. [8][9]

Conclusion

While comprehensive published data is scarce, a systematic analysis of the molecular structure of this compound allows for reliable prediction of its solubility behavior. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like methanol and chlorinated solvents like DCM. Its solubility is predicted to be poor in water and nonpolar aliphatic hydrocarbons. For precise quantitative data essential for process development and formulation, this guide provides a detailed, robust, and validated protocol based on the equilibrium shake-flask method. Adherence to this protocol will ensure the generation of high-quality, reproducible solubility data, empowering researchers to optimize the use of this valuable synthetic intermediate.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Publishing. URL: [Link]

-

Situ Biosciences, OECD 105 - Water Solubility. URL: [Link]

-

Analytice, OECD 105 - Water Solubility Test at 20°C. URL: [Link]

-

FILAB, Solubility testing in accordance with the OECD 105. URL: [Link]

-

Unknown, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL: [Link]

-

protocols.io, Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: [Link]

-

Scribd, Procedure For Determining Solubility of Organic Compounds. URL: [Link]

-

Cengage Learning, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL: [Link]

-

Unknown, Experiment: Solubility of Organic & Inorganic Compounds. URL: [Link]

-

SALTISE, Organic Chemistry: Introduction to Solubility. URL: [Link]

-

Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL: [Link]

-

BioAssay Systems, Solubility Testing – Shake Flask Method. URL: [Link]

-

Avdeef, A. et al., (2000), Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound, ResearchGate. URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. filab.fr [filab.fr]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. fishersci.com [fishersci.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 3-bromo-1H-indole-2-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 3-bromo-1H-indole-2-carboxylate is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents and functional materials. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of final products. This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related structural analogs and foundational spectroscopic principles, this document serves as an authoritative reference for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is the foundation for accurate spectral assignment. The structure of this compound, with IUPAC-standard numbering, is presented below. This convention will be used throughout the guide to correlate spectroscopic signals with specific atoms.

1H NMR and 13C NMR of methyl 3-bromo-1H-indole-2-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-bromo-1H-indole-2-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document offers a detailed interpretation of both ¹H and ¹³C NMR data, grounded in fundamental principles of spectroscopy and substituent effects. We delve into the causal relationships that dictate chemical shifts and coupling constants, providing a robust framework for the structural elucidation of this and related indole derivatives. The guide includes validated, step-by-step protocols for sample preparation and data acquisition, ensuring the reproducibility and quality of experimental results. All data and methodologies are supported by citations to authoritative sources, reinforcing the scientific integrity of the analysis.

Introduction: The Central Role of NMR in Characterizing Indole Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds. Its structural modification allows for the fine-tuning of pharmacological properties, making the precise characterization of substituted indoles a critical step in the development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2] It provides unparalleled insight into the molecular framework by mapping the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C.[3]

For a molecule like this compound, NMR is indispensable. It not only confirms the successful synthesis and purity of the compound but also provides detailed information on the electronic effects of the bromo and methyl carboxylate substituents on the indole ring system. This guide will serve as a detailed reference for interpreting the key spectral features of this molecule.

Molecular Structure and Numbering Convention

A prerequisite for any NMR spectral assignment is a consistent atom numbering system. The structure of this compound is presented below with the standard IUPAC numbering convention for the indole ring, which will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The interpretation is based on chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J).

Predicted ¹H NMR Signal Assignments

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| NH -1 | ~11.0 - 12.0 | broad singlet (br s) | - | 1H | The N-H proton of indoles is acidic and often appears as a broad, downfield signal due to hydrogen bonding and quadrupole broadening from the nitrogen atom. |

| H -4 | ~7.9 - 8.1 | doublet (d) | J ≈ 8.0 | 1H | This proton is deshielded by the anisotropic effect of the nearby ester carbonyl group and the aromatic ring current. It couples with H-5. |

| H -7 | ~7.6 - 7.8 | doublet (d) | J ≈ 8.0 | 1H | Deshielded due to its position on the benzene portion of the indole. It couples with H-6. |

| H -5 | ~7.2 - 7.4 | triplet (t) | J ≈ 7.5 | 1H | Appears as a triplet due to coupling with both H-4 and H-6. Its chemical shift is typical for an indole benzene ring proton. |

| H -6 | ~7.1 - 7.3 | triplet (t) | J ≈ 7.5 | 1H | Appears as a triplet due to coupling with both H-5 and H-7. Often overlaps with the H-5 signal. |

| O-CH₃ | ~3.9 - 4.0 | singlet (s) | - | 3H | The methyl protons of the ester group are chemically equivalent and show no coupling, resulting in a sharp singlet. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon.

Predicted ¹³C NMR Signal Assignments

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C =O (Ester) | ~162.0 | The carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms, placing it far downfield. |

| C -7a | ~136.0 | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is characteristic of this position in the indole system.[4] |

| C -2 | ~130.0 | Attached to the electron-withdrawing ester group, this carbon is significantly deshielded. |

| C -3a | ~128.0 | A quaternary carbon at the ring junction, its shift is influenced by both the pyrrole and benzene rings. |

| C -5 | ~125.0 | Aromatic CH carbon, with a chemical shift typical for the benzene portion of the indole ring. |

| C -4 | ~123.0 | Aromatic CH carbon. |

| C -6 | ~121.0 | Aromatic CH carbon. |

| C -7 | ~112.0 | This aromatic CH carbon is typically the most upfield of the benzene ring carbons in an indole system. |

| C -3 | ~105.0 | The direct attachment of the electronegative bromine atom causes a significant upfield shift due to the heavy-atom effect, despite bromine's inductive withdrawal. This is a characteristic feature. |

| O-C H₃ | ~52.0 | The methyl carbon of the ester group appears in the typical upfield region for sp³-hybridized carbons bonded to an oxygen atom. |

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[5]

Protocol for NMR Sample Preparation

This protocol ensures a homogeneous sample free of particulates and paramagnetic impurities, which can degrade spectral quality.[6]

-

Glassware Cleaning: Ensure the NMR tube (standard 5 mm) and all glassware are scrupulously clean and dry to prevent contamination. A common procedure involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven or with a stream of dry nitrogen.[6][7]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives. Using a deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. This volume is optimal for standard 5 mm NMR tubes.[6]

-

Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. A homogeneous solution is essential for sharp NMR signals.

-

Filtering and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to broad peaks.[6]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Protocol for NMR Data Acquisition

The following workflow outlines the key steps for acquiring high-quality 1D ¹H and ¹³C NMR spectra.

Caption: Standard workflow for NMR data acquisition and processing.

Recommended Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., zg on Bruker systems).

-

Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.[8]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16, to improve signal-to-noise ratio.

-

Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.

-

-

¹³C NMR {¹H Decoupled}:

-

Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Time (AQ): ~1-1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 512 to 1024, as ¹³C has low sensitivity.

-

Spectral Width (SW): ~220 ppm, centered around 100-110 ppm.

-

Conclusion

The structural elucidation of this compound is readily achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predictable chemical shifts and coupling patterns, governed by the electronic nature of the indole core and its substituents, provide a unique spectral fingerprint. The downfield N-H proton, the characteristic aromatic signals, and the distinct methyl ester singlet in the ¹H spectrum, coupled with the carbonyl, aromatic, and heavy-atom influenced signals in the ¹³C spectrum, allow for a confident and complete structural assignment. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality data, a cornerstone of reliable structural analysis in drug discovery and chemical research.

References

-

NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

-

Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

-

Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. (2022, January 12). Microbe Notes. Retrieved from [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). Slideshare. Retrieved from [Link]

-

¹H NMR chemical shift assignments for M2 compared with several indole... (n.d.). ResearchGate. Retrieved from [Link]

- Günther, H. (2013).

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]

-

How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. organomation.com [organomation.com]

- 7. sites.bu.edu [sites.bu.edu]